molecular formula C12H10N2 B025551 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile CAS No. 103418-06-0

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B025551
M. Wt: 182.22 g/mol
InChI Key: JMKOPUWHEINMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile, also known as MP3C, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile involves the inhibition of various cellular processes that are essential for cancer cell growth and survival. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation, angiogenesis, and apoptosis. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to their death.

Biochemical And Physiological Effects

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects on cells. Studies have shown that 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular metabolism, leading to a decrease in energy production and cell survival.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile in lab experiments is its potent anticancer activity. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has shown promising results in inhibiting the growth of various cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile in lab experiments is its toxicity. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile. One of the major directions is to study the molecular mechanisms underlying its anticancer activity. Understanding the molecular targets of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can help in the development of more effective cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile to determine its safety and efficacy in vivo. Additionally, the potential use of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile as an antimicrobial agent can be further explored to develop new antibiotics.

Synthesis Methods

The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-(4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-(4-methylphenyl)pyrazol-3-one, which is further reacted with potassium cyanide to form 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile.

Scientific Research Applications

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has been extensively studied for its potential use in various scientific research applications. One of the major applications of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is in the field of cancer research. Studies have shown that 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has potent anticancer activities and can inhibit the growth of various cancer cells. 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use as an antimicrobial agent and has shown promising results in inhibiting the growth of various bacterial strains.

properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOPUWHEINMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545473
Record name 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile

CAS RN

103418-06-0
Record name 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.